molecular formula C7H12O4S B8588446 2-(Acetyloxy)-4-(methylthio)butanoic acid CAS No. 161193-03-9

2-(Acetyloxy)-4-(methylthio)butanoic acid

Cat. No. B8588446
M. Wt: 192.24 g/mol
InChI Key: UTGWZXSWRKCSSY-UHFFFAOYSA-N
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Patent
US09169203B2

Procedure details

To a solution of 2-hydroxy-4-(methylthio)butanoic acid (50.74 g, 337.8 mmol, obtained by stirring Alimet over activated charcoal, filtering and concentrating in a rotovap) in dichloromethane (1 L) was added triethylamine (93 mL, 667.3 mmol) and the resulting mixture was cooled to 0° C. To the cooled mixture was added acetyl chloride (26 mL, 365.6 mmol) dropwise. The ice bath was removed and the reaction was allowed to warm to room temperature overnight. The reaction was washed with 1N HCl (2×300 mL), and brine (1×300 mL), dried over magnesium sulfate, filtered and evaporated to give an amber oil (59.82 g, 63.1%). m/z 193 (MH+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
93 mL
Type
reactant
Reaction Step Two
Quantity
26 mL
Type
reactant
Reaction Step Three
Name
Yield
63.1%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][CH2:3][CH2:4][CH:5]([OH:9])[C:6]([OH:8])=[O:7].C.C(N(CC)CC)C.[C:18](Cl)(=[O:20])[CH3:19]>>[C:18]([O:9][CH:5]([CH2:4][CH2:3][S:2][CH3:1])[C:6]([OH:8])=[O:7])(=[O:20])[CH3:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSCCC(C(=O)O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Two
Name
Quantity
93 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
26 mL
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtering
CONCENTRATION
Type
CONCENTRATION
Details
concentrating in a rotovap) in dichloromethane (1 L)
CUSTOM
Type
CUSTOM
Details
The ice bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
The reaction was washed with 1N HCl (2×300 mL), and brine (1×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC(C(=O)O)CCSC
Measurements
Type Value Analysis
AMOUNT: MASS 59.82 g
YIELD: PERCENTYIELD 63.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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